
3-Bromo-5-chlorobenzaldehyde
Overview
Description
3-Bromo-5-chlorobenzaldehyde (CAS RN: 188813-05-0) is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol . It is widely used in organic synthesis, particularly in cross-coupling reactions under photoredox/nickel dual catalysis to form carbon-carbon bonds . Its synthesis involves reacting 3,5-dibromo-chlorobenzene with n-BuLi and DMF in anhydrous isopropyl ether at low temperatures (-78°C), followed by quenching and purification .
Preparation Methods
Direct Lithium-Halogen Exchange and Formylation
The most well-documented synthesis of 3-bromo-5-chlorobenzaldehyde employs a two-step metal-halogen exchange and formylation protocol. This method, described in industrial technical documents , utilizes 1,3-dibromo-5-chlorobenzene as the starting material.
Reaction Conditions and Procedure
Stage 1: Lithium-Halogen Exchange
1,3-Dibromo-5-chlorobenzene is treated with n-butyllithium (n-BuLi) in a hexane/diisopropyl ether solvent system at -78°C under inert atmosphere. The reaction proceeds for 0.5 hours , facilitating selective bromine-lithium exchange at the para-position relative to the chlorine substituent.
Stage 2: Quenching with N,N-Dimethylformamide (DMF)
The lithiated intermediate is quenched with DMF at -78°C , yielding the aldehyde via electrophilic formylation. The reaction mixture is then warmed to room temperature, and the product is isolated through standard workup procedures (e.g., aqueous extraction, solvent evaporation).
Table 1: Summary of Reaction Parameters
Parameter | Stage 1 | Stage 2 |
---|---|---|
Starting Material | 1,3-Dibromo-5-chlorobenzene | Lithiated intermediate |
Reagent | n-BuLi | DMF |
Solvent | Hexane/Diisopropyl ether | Hexane/Diisopropyl ether |
Temperature | -78°C | -78°C |
Time | 0.5 hours | Immediate |
Yield | Not reported | Not reported |
Mechanistic Insights
The regioselectivity of the lithium-halogen exchange is governed by the electron-withdrawing chlorine substituent, which directs lithiation to the meta-bromine position. Subsequent formylation with DMF introduces the aldehyde group via a nucleophilic acyl substitution mechanism .
Advantages and Limitations
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Advantages : High regioselectivity, compatibility with sensitive functional groups, and scalability for industrial production.
-
Limitations : Requires cryogenic conditions (-78°C) and stringent inert atmosphere control, increasing operational complexity .
Physicochemical Properties and Purification
The final product is characterized by distinct physicochemical properties critical for its identification and application:
Table 2: Key Physicochemical Data
Property | Value |
---|---|
Melting Point | 68–73°C |
Boiling Point | 264.0±20.0°C (Predicted) |
Density | 1.698±0.06 g/cm³ |
Solubility | Soluble in methanol |
Storage | Sealed, dry, room temperature |
Purification typically involves recrystallization from methanol or chromatographic techniques to achieve >97% purity .
Industrial-Scale Considerations
Industrial production prioritizes cost-effectiveness and yield optimization. The lithium-halogen exchange method, while efficient, faces challenges in scaling due to its cryogenic requirements. Alternative approaches under investigation include:
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine).
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction Reactions: Sodium borohydride in methanol or ethanol is a common reducing agent.
Major Products:
Substitution Reactions: Substituted benzaldehydes or benzyl alcohols.
Oxidation Reactions: 3-Bromo-5-chlorobenzoic acid.
Reduction Reactions: 3-Bromo-5-chlorobenzyl alcohol.
Scientific Research Applications
Synthesis and Use as a Building Block
1. Organic Synthesis
3-Bromo-5-chlorobenzaldehyde serves as a versatile building block in organic chemistry. It is often used in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its halogen substituents (bromine and chlorine) enhance its reactivity, making it suitable for electrophilic aromatic substitution reactions.
2. Medicinal Chemistry
This compound has been investigated for its potential biological activities. For instance, derivatives of this compound have shown promising results as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer compounds. The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, showcasing the compound's utility in drug development .
Case Study 2: Development of Agrochemicals
Research has highlighted the application of this compound in developing new agrochemicals. Its derivatives have been tested for herbicidal properties, revealing effective activity against several weed species while being safe for crops .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and chlorine substituents enhance the compound’s reactivity and selectivity towards specific targets .
Comparison with Similar Compounds
Key Properties :
- Appearance: Not explicitly stated, but typically a crystalline solid.
- Purity : Available in >97.0% purity (HPLC) .
- Hazards : Classified as acutely toxic (oral Category 4), skin irritant (Category 2), eye irritant (Category 2A), and respiratory tract irritant (Category 3) .
Comparison with Structurally Similar Compounds
2-Bromochlorobenzene (CAS RN: 694-80-4)
Molecular Formula : C₆H₄BrCl
Molecular Weight : 191.45 g/mol .
Key Difference : The absence of the aldehyde group in 2-bromochlorobenzene limits its utility in reactions requiring carbonyl chemistry, such as condensation or oxidation.
3-Bromo-5-fluorobenzaldehyde
Molecular Formula : C₇H₄BrFO
Molecular Weight : 215.01 g/mol (estimated).
Key Difference : Fluorine’s electronegativity alters electronic properties, making 3-bromo-5-fluorobenzaldehyde more reactive in electron-deficient aromatic systems.
2-Bromo-5-chlorobenzaldehyde (CAS RN: 174265-12-4)
Molecular Formula : C₇H₄BrClO
Molecular Weight : 219.46 g/mol .
Key Difference : Substituent positioning significantly impacts steric and electronic effects, influencing reaction pathways and synthetic utility.
3-Bromo-5-chlorobenzoic Acid (CAS RN: 42860-02-6)
Molecular Formula : C₇H₄BrClO₂
Molecular Weight : 235.46 g/mol .
Key Difference : The carboxylic acid group enhances water solubility and enables acid-base chemistry, unlike the aldehyde’s electrophilic nature.
Commercial Availability and Pricing
Biological Activity
3-Bromo-5-chlorobenzaldehyde (CAS No. 188813-05-0) is an aromatic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound.
- Molecular Formula : CHBrClO
- Molecular Weight : 219.46 g/mol
- Melting Point : 69.0 to 73.0 °C
- Solubility : Soluble in methanol
- Log P (partition coefficient) : Varies between 1.9 and 3.48, indicating moderate lipophilicity .
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
A study indicated that benzaldehyde derivatives, including this compound, exhibit antibacterial properties against strains such as E. coli and S. aureus. The mechanism involves the regulation of metabolism-associated genes and virulence factors in bacteria .
Compound | Target Organism | Activity |
---|---|---|
This compound | E. coli | Bactericidal |
S. aureus | Bactericidal |
Anticancer Activity
Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancers. The mechanism often involves inducing apoptosis through caspase activation .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Patu8988 | Not specified | Apoptosis induction |
SGC7901 | Not specified | Apoptosis induction |
SMMC7721 | Not specified | Apoptosis induction |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics .
Case Studies and Research Findings
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Antibacterial Mechanism Study
A study on benzaldehyde derivatives demonstrated that specific structural modifications enhance antibacterial activity by targeting gene expression related to metabolism and virulence . -
Anticancer Screening
In vitro studies have shown that complexes formed with this compound derivatives significantly inhibit cancer cell proliferation compared to their parent compounds, indicating enhanced activity due to complexation effects . -
Enzyme Interaction Studies
Kinetic studies revealed that this compound exhibits competitive inhibition against CYP1A2, suggesting its relevance in drug-drug interaction scenarios .
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 3-Bromo-5-chlorobenzaldehyde in laboratory settings?
- Methodological Answer : Prioritize hazard mitigation by referencing its GHS classification (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory tract irritation) . Use PPE including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. In case of exposure, follow first-aid measures: flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention . Store in a cool, dry area away from oxidizing agents.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to identify the aldehyde proton (~10 ppm) and aromatic ring substituents. The bromo and chloro groups induce distinct deshielding effects on neighboring protons.
- IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch near 1700–1750 cm. Aromatic C-Br and C-Cl stretches appear at 500–700 cm .
- Mass Spectrometry : Validate molecular weight (219.46 g/mol) via ESI-MS or EI-MS, observing characteristic fragmentation patterns (e.g., loss of Br or Cl groups).
Q. What purification methods are recommended for synthesizing high-purity this compound?
- Methodological Answer : Recrystallize from ethanol or dichloromethane/hexane mixtures to achieve >97% purity . Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve impurities from electrophilic substitution byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and Br groups meta to the aldehyde activate the aromatic ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Bromine’s higher leaving-group ability compared to chlorine favors selective substitution at the Br position. Use Pd(PPh) catalysts with arylboronic acids in THF/NaCO at 80°C . Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution.
Q. How can researchers resolve contradictory data on the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct controlled stability studies:
- Light Sensitivity : Store aliquots in amber vs. clear glass vials; analyze degradation via HPLC over 30 days.
- Temperature : Compare room temperature vs. 4°C storage; monitor aldehyde oxidation to carboxylic acid by IR .
- Humidity : Use desiccants to assess hydrolysis rates. Reference Kanto Reagents’ storage guidelines (0–6°C for boronic acid analogs, suggesting similar thermal sensitivity for aldehydes) .
Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts alkylation using this compound?
- Methodological Answer : The aldehyde’s electron-deficient aromatic ring may favor para-directed electrophilic attack, but steric hindrance from Br/Cl substituents can divert reactivity. Characterize byproducts via GC-MS and propose a competing mechanism involving aldehyde dimerization or Lewis acid (e.g., AlCl)-mediated side reactions. Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity.
Properties
IUPAC Name |
3-bromo-5-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMGDYUVFBBCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590798 | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188813-05-0 | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188813-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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